4-Bromo-5-ethyl-1,2-oxazole
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Overview
Description
4-Bromo-5-ethyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. The presence of a bromine atom at the 4th position and an ethyl group at the 5th position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethyl-1,2-oxazole typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process includes the following steps:
Cyclodehydration: β-hydroxy amides are treated with Deoxo-Fluor® at room temperature to form oxazolines.
Oxidative Aromatization: The resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide packed in a reactor.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-ethyl-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Manganese dioxide (MnO2) is commonly used for oxidative aromatization.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxazoles can be formed.
Oxidation Products: Oxidation typically yields more stable aromatic oxazoles.
Reduction Products: Reduction can lead to the formation of reduced oxazole derivatives.
Scientific Research Applications
4-Bromo-5-ethyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Oxazole: The parent compound with a similar five-membered ring structure.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Oxadiazole: A related compound with an additional nitrogen atom in the ring.
Uniqueness: 4-Bromo-5-ethyl-1,2-oxazole is unique due to the presence of the bromine atom and the ethyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-5-ethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXDQMJNSRICMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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